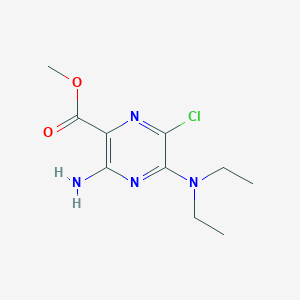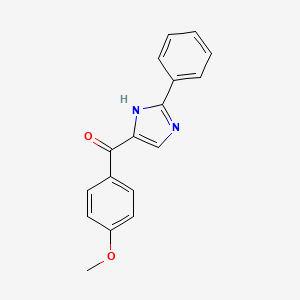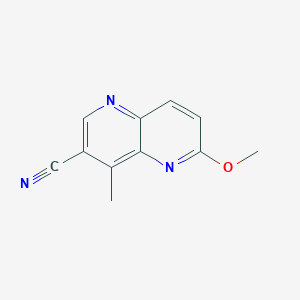
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring fused with an oxadiazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a ligand for various biological receptors, potentially influencing cellular signaling pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as a GPBAR1 agonist, the compound binds to the receptor, inducing conformational changes that activate downstream signaling pathways. This activation can lead to various physiological effects, such as the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds share the oxadiazole ring but differ in the substituents attached to the ring, leading to variations in their biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups or additional rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Uniqueness
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-6-9-5(11-10-6)4-1-2-8-3-4/h4,8H,1-3H2,(H2,7,10) |
InChI Key |
QSNWWJBZUJBMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)





